2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one
Overview
Description
2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a heterocyclic compound with the molecular formula C14H9NO3. It is known for its unique structure, which includes a benzoxazine ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one typically involves the reaction of salicylamide with salicyloyl chloride. The reaction is carried out by heating the mixture at 170°C, which leads to the formation of the desired benzoxazine compound . Another method involves the use of methanol as a solvent, where the reaction mixture is stirred at 25-30°C for 10 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product. The compound is often used as an intermediate in the synthesis of other pharmaceuticals, such as Deferasirox .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits biological activities, including antioxidant and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one involves its ability to chelate metal ions, particularly iron. This chelation process is crucial in its role as an intermediate in the synthesis of Deferasirox, which binds to ferric ions (Fe3+) and facilitates their excretion from the body . The compound’s structure allows it to interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-1,3-benzoxazole: Similar in structure but with a different heterocyclic ring.
2-(2-Hydroxyphenyl)-1,3-benzothiazole: Contains a sulfur atom in the heterocyclic ring instead of oxygen.
2-(2-Hydroxyphenyl)-1,3-benzimidazole: Features a nitrogen atom in the heterocyclic ring.
Uniqueness
2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and its role as an intermediate in pharmaceutical synthesis highlight its importance in various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWIROGSZPXREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-69-5 | |
Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3SS25RJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: How is 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one utilized in the synthesis of novel compounds?
A1: this compound serves as a valuable starting material in the synthesis of deferasirox derivatives. [] These derivatives, containing tetrazole and hydrazine moieties, exhibit potent urease inhibitory activity. The reaction involves the condensation of this compound with monosubstituted hydrazides. This reaction pathway offers a route to diversely substituted compounds with potential medicinal applications.
A2: The deferasirox derivatives synthesized using this compound have shown promising in vitro inhibitory activity against Jack bean urease. [] These compounds demonstrate superior potency compared to the standard urease inhibitor, acetohydroxamic acid. The observed activity highlights the potential of this structural motif in developing novel therapeutic agents targeting urease-related diseases.
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